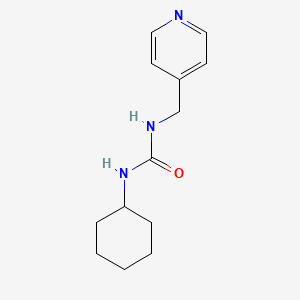

1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea is a chemical compound with the molecular formula C13H19N3O . It has an average mass of 233.309 Da and a monoisotopic mass of 233.152817 Da .

Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 1 Pyridine .

Wissenschaftliche Forschungsanwendungen

Urease Inhibition

Urease inhibitors are explored for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea, as a urea derivative, falls within the category of compounds investigated for urease inhibitory activity. The search for effective urease inhibitors is motivated by the need to find alternatives to acetohydroxamic acid, the only clinically used urease inhibitor, which has severe side effects. The exploration of urea derivatives for this purpose underscores the significance of chemical diversity in finding safer and more effective therapeutic agents (Kosikowska & Berlicki, 2011).

Drug Design Applications

The hydrogen-bonding capabilities of ureas, including 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea, make them important in drug-target interactions. This has led to their incorporation in small molecules displaying a broad range of bioactivities. Research has shown the versatility of urea derivatives in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The significance of the urea moiety in medicinal chemistry is evidenced by its inclusion in modulators of biological targets such as kinases, soluble epoxide hydrolases, and epigenetic enzymes. This emphasizes urea's role in enhancing the therapeutic potential of pharmaceutical compounds (Jagtap et al., 2017).

Urea Biosensors

The development of urea biosensors has been a significant area of research, with 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea potentially contributing to the detection and quantification of urea concentration. High levels of urea in the body are linked to various diseases, making its detection crucial. The advancement in urea biosensors involves using various materials for enzyme immobilization, such as nanoparticles and conducting polymers, to improve sensor performance. This research highlights the importance of urea derivatives in developing tools for medical diagnostics and environmental monitoring (Botewad et al., 2021).

Energy Supply

Explorations into using urea as a hydrogen carrier for fuel cells have highlighted the potential of urea derivatives, including 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea, in sustainable energy supply. Urea's attributes as a non-toxic, stable, and widely available commodity make it an attractive candidate for developing hydrogen storage solutions. The feasibility of utilizing urea for this purpose reflects the broader scope of applications for urea derivatives in addressing future energy needs in an environmentally friendly manner (Rollinson et al., 2011).

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-(pyridin-4-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFSYZCLGWVEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Diethylamino)methyl]furan-2-carbohydrazide](/img/structure/B2555438.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555441.png)

![N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2555447.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2555452.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)

![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)

![2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2555458.png)